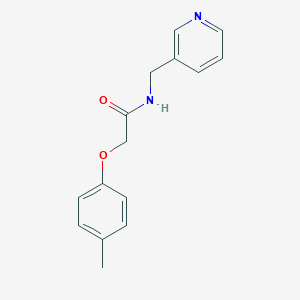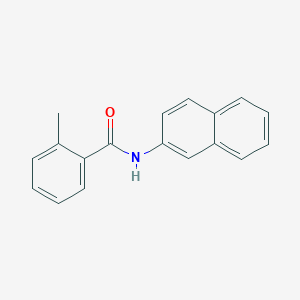![molecular formula C16H31N3O B240952 N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide, also known as JNJ-7925476, is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is responsible for regulating the sleep-wake cycle, appetite, and energy balance. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide works by selectively blocking the orexin-2 receptor, which is responsible for regulating the sleep-wake cycle and appetite. By blocking this receptor, N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide promotes sleep and reduces appetite, making it a potential therapeutic agent for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has been shown to have a number of biochemical and physiological effects. It promotes sleep by reducing wakefulness and increasing the duration of non-REM sleep. It also reduces appetite by decreasing food intake and increasing satiety. N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has a number of advantages and limitations for lab experiments. Its selective blockade of the orexin-2 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its limited selectivity for the orexin-2 receptor may limit its usefulness in certain experiments. Additionally, its potential off-target effects may need to be carefully considered when interpreting experimental results.
Orientations Futures
There are a number of future directions for research on N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-methylpiperazine, which is then reacted with cyclohexanone to form N-(4-methyl-1-piperazinyl)cyclohexanecarboxamide. This intermediate is then reacted with butanoyl chloride to form the final product, N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide.
Applications De Recherche Scientifique
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Propriétés
Nom du produit |
N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide |
|---|---|
Formule moléculaire |
C16H31N3O |
Poids moléculaire |
281.44 g/mol |
Nom IUPAC |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]butanamide |
InChI |
InChI=1S/C16H31N3O/c1-3-7-15(20)17-14-16(8-5-4-6-9-16)19-12-10-18(2)11-13-19/h3-14H2,1-2H3,(H,17,20) |
Clé InChI |
XOOIFRZMMITCKD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCN(CC2)C |
SMILES canonique |
CCCC(=O)NCC1(CCCCC1)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)



![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)



![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)